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PROSELICA Trial: Efficacy & Safety at a Glance

Outcome Measure

Cabazitaxel 20
mg/m? (C20)

Cabazitaxel 25
mg/m? (C25)

Comparative Result

Median Overall
Survival (OS)

PSA Response Rate

Median Time to PSA
Progression

13.4 months [1]

29.5% [1]

5.7 months [1]

14.5 months [1]

42.9% [1]

6.8 months [1]

C20 non-inferior to C25 (HR:
1.024) [1]

Statistically significant difference
(p < .001) favoring C25 [1]

Favors C25 (HR: 1.195) [1]

Grade 3-4 Adverse 39.7% [1] 54.5% [1] Lower rate with C20 [1]
Events (AEs)
Febrile Neutropenia 2% [2] 9% [2] Lower rate with C20 [2]
Deaths within 30 3.8% [2] 5.4% [2] Lower rate with C20 [2]
days of last dose
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Detailed Efficacy and Safety Findings

Beyond the primary outcomes, several other factors are critical for a comprehensive understanding.

o Health-Related Quality of Life (HRQL): In the PROSELICA trial, patient-reported quality of life, as
measured by the FACT-P questionnaire, did not differ significantly between the two dose groups [1]. A
separate post-hoc analysis of the trial further found that patients who achieved a clinical response (in
pain, tumor, or PSA) experienced significantly greater improvements in HRQL, regardless of the

cabazitaxel dose they received [3].

e Real-World Safety and Efficacy Confirmation: A Japanese post-marketing surveillance study
confirmed the safety benefit of the C20 dose in routine clinical practice. It reported lower rates of any-
grade and grade >3 adverse drug reactions (ADRs) with C20 compared to C25 (78.4% vs. 89.3% and
61.1% vs. 81.1%, respectively). Febrile neutropenia was also less frequent with C20 (14.7% vs.
30.2%) [4]. This real-world data provides strong external validation for the PROSELICA safety
findings.

e Impact of Dose Intensity: A 2023 study emphasized that maintaining a sufficient relative dose
intensity (RDI) is crucial for optimal outcomes. Patients with an RDI <60% (e.g., receiving 20 mg/m?
every 4 weeks instead of 3-weekly) had significantly shorter progression-free and overall survival
compared to those with an RDI >60%, without a significant reduction in adverse events [5]. This

suggests that extending the cycle interval excessively to reduce toxicity may compromise efficacy.

PROSELICA Trial Methodology

For researchers evaluating the data, here are the key experimental protocols of the PROSELICA trial.

e Study Design: A multinational, randomized, open-label, phase Ill hon-inferiority trial [1].

e Patient Population: Enrolled 1,200 patients with metastatic castration-resistant prostate cancer
(mCRPC) who had previously been treated with a docetaxel-containing regimen [1].

¢ Intervention: Patients were stratified and randomly assigned 1:1 to receive either C20 or C25, each
administered as a 1-hour intravenous infusion every 3 weeks in combination with daily oral
prednisone [1] [6].

¢ Primary Endpoint: Overall Survival (OS). Non-inferiority of C20 was defined as maintaining 250%
of the OS benefit of C25 over mitoxantrone (from the prior TROPIC study) [1].
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e Secondary Endpoints: Included progression-free survival, PSA response, time to PSA progression,
pain response, and safety [1].

o Statistical Analysis: Non-inferiority was claimed if the upper boundary of the CI for the hazard ratio
(C20 vs C25) did not exceed 1.214 [1].

Interpretation for Clinical and Research Decisions

The following diagram synthesizes the key trade-offs and decision pathways derived from the PROSELICA

trial and subsequent studies.
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Based on the collective evidence, the key considerations for dose selection are:

e For patients where minimizing toxicity is a priority (e.g., elderly, those with significant
comorbidities, or high disease burden), Cabazitaxel 20 mg/m? is the recommended dose, as it
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preserves the overall survival benefit while offering a much-improved safety profile [1] [4] [2].

e For select, fitter patients where maximizing tumor response is the primary goal, Cabazitaxel 25
mg/m? can be considered, with the understanding that this comes with a greater risk of hematologic
and other severe adverse events, necessitating close monitoring and likely primary prophylaxis with
G-CSF [1] [6].

¢ Maintaining dose intensity is critical. Regardless of the chosen dose, efforts should be made to
maintain a relative dose intensity above 60% by avoiding excessive dose delays or reductions, as this
can negatively impact survival outcomes [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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